Napsagatran

Vue d'ensemble

Description

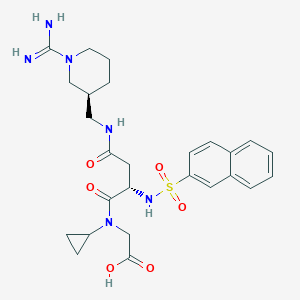

Napsagatran, également connu sous son nom INN, est un médicament à petite molécule développé par Roche. Sa formule chimique est C26H34N6O6S, avec une masse moléculaire de 576.665 g/mol. This compound est un inhibiteur de la thrombine réversible et hautement sélectif. La thrombine joue un rôle crucial dans la coagulation du sang, et son inhibition peut avoir des implications thérapeutiques .

Méthodes De Préparation

Napsagatran peut être synthétisé par des voies spécifiques. Bien que les méthodes de synthèse exactes soient propriétaires, il est connu que Roche a développé ce composé pour une utilisation dans l'infarctus du myocarde et la thrombose. Les méthodes de production industrielle impliquent l'optimisation du rendement, de la pureté et de l'extensibilité.

Analyse Des Réactions Chimiques

Napsagatran subit diverses réactions, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courants utilisés dans ces réactions ne sont pas largement divulgués. il inhibe efficacement la génération de thrombine dans le plasma coagulant humain, peut-être en perturbant les réactions de rétroaction médiées par la thrombine pendant la coagulation du sang . Les principaux produits formés à partir de ces réactions restent propriétaires.

4. Applications de la recherche scientifique

This compound a des applications diverses :

Médecine : Il a été étudié pour le traitement de l'infarctus du myocarde et de la thrombose.

Recherche : Les scientifiques explorent ses effets sur les voies de coagulation du sang.

Industrie : Son potentiel en tant que médicament anticoagulant est intéressant.

5. Mécanisme d'action

Le mécanisme de this compound implique l'inhibition de la thrombine, une enzyme clé de la cascade de coagulation. En bloquant la thrombine, il empêche la formation de caillots. Les cibles moléculaires et les voies impliquées sont complexes et interconnectées, affectant l'hémostase globale.

Applications De Recherche Scientifique

Napsagatran has diverse applications:

Medicine: It was investigated for treating myocardial infarction and thrombosis.

Research: Scientists explore its effects on blood coagulation pathways.

Industry: Its potential as an anticoagulant drug is of interest.

Mécanisme D'action

Napsagatran’s mechanism involves inhibiting thrombin, a key enzyme in the coagulation cascade. By blocking thrombin, it prevents clot formation. The molecular targets and pathways involved are complex and interconnected, affecting overall hemostasis.

Comparaison Avec Des Composés Similaires

Napsagatran se distingue par sa sélectivité et son action réversible. Bien que je ne puisse pas lister directement des composés similaires, il est unique dans son inhibition ciblée de la thrombine.

Activité Biologique

Napsagatran, also known as RO 466240, is a reversible and highly selective thrombin inhibitor that has been studied for its potential applications in treating conditions such as myocardial infarction and thrombosis. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and relevant research findings.

This compound functions primarily as a thrombin inhibitor, targeting the serine protease thrombin (Factor IIa) involved in the coagulation cascade. By inhibiting thrombin, this compound effectively reduces thrombin generation in human plasma, which is crucial for preventing excess clot formation during pathological conditions such as thrombosis.

- Inhibition Potency : this compound demonstrates a significantly higher potency against clot-bound thrombin compared to fluid-phase thrombin, with an IC50 of 19 ng/ml versus 56 ng/ml for fluid-phase thrombin . This property distinguishes it from other anticoagulants like heparin and hirudin.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies. Its low molecular weight allows for effective absorption and distribution within the body. Key pharmacokinetic parameters include:

- Half-Life : The half-life of this compound varies depending on the route of administration and individual patient factors.

- Bioavailability : this compound exhibits favorable bioavailability characteristics, making it suitable for intravenous administration .

Research Findings

Several studies have explored the biological activity of this compound in both preclinical and clinical settings:

- In Vitro Studies : In vitro experiments have shown that this compound is nearly as potent as recombinant hirudin in inhibiting both extrinsic and intrinsic thrombin generation pathways . This suggests that this compound could be a viable alternative to existing thrombin inhibitors.

- Animal Models : Research utilizing canine models has demonstrated the efficacy of this compound in reducing thrombosis in coronary arteries, providing evidence for its potential clinical application in managing acute coronary syndromes .

- Clinical Trials : A randomized clinical trial involving patients with acute proximal deep-vein thrombosis indicated that continuous intravenous infusion of this compound was effective at specified dosages, suggesting its therapeutic potential in managing venous thromboembolism .

Case Study 1: Efficacy in Coronary Thrombosis

A study conducted on dogs with induced coronary artery thrombosis showed that this compound significantly reduced thrombus formation compared to control groups receiving heparin. The results indicated that this compound could inhibit clot formation more effectively due to its selective action on clot-bound thrombin.

Case Study 2: Deep-Vein Thrombosis

In a clinical setting, patients receiving this compound demonstrated a marked reduction in thrombus size and improved outcomes compared to those treated with standard anticoagulants. The study highlighted the drug's potential for use in acute venous thrombosis management.

Comparative Analysis

The following table summarizes key characteristics of this compound compared to other anticoagulants:

| Characteristic | This compound | Heparin | Hirudin |

|---|---|---|---|

| Mechanism | Thrombin inhibitor | Antithrombotic | Thrombin inhibitor |

| Potency against clot-bound | High (IC50 19 ng/ml) | Moderate | High (IC50 8 ng/ml) |

| Potency against fluid-phase | Moderate (IC50 56 ng/ml) | High | Low |

| Route of Administration | Intravenous | Subcutaneous/IV | IV |

| Clinical Applications | Myocardial infarction, thrombosis | Various | Thrombosis |

Propriétés

IUPAC Name |

2-[[(2S)-4-[[(3S)-1-carbamimidoylpiperidin-3-yl]methylamino]-2-(naphthalen-2-ylsulfonylamino)-4-oxobutanoyl]-cyclopropylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N6O6S/c27-26(28)31-11-3-4-17(15-31)14-29-23(33)13-22(25(36)32(16-24(34)35)20-8-9-20)30-39(37,38)21-10-7-18-5-1-2-6-19(18)12-21/h1-2,5-7,10,12,17,20,22,30H,3-4,8-9,11,13-16H2,(H3,27,28)(H,29,33)(H,34,35)/t17-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDKEYCXCIVOOV-JTSKRJEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=N)N)CNC(=O)CC(C(=O)N(CC(=O)O)C2CC2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=N)N)CNC(=O)C[C@@H](C(=O)N(CC(=O)O)C2CC2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873338 | |

| Record name | Napsagatran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154397-77-0 | |

| Record name | Napsagatran [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154397770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Napsagatran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAPSAGATRAN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84K87A0AJE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.